(2,6-dimethylmorpholino)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone
Description
Properties
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-[2-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N5O3/c1-9-7-22(8-10(2)25-9)14(24)13-19-21-23(20-13)11-3-5-12(6-4-11)26-15(16,17)18/h3-6,9-10H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMGVWKCCBEWBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-dimethylmorpholino)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions. The morpholine ring can be synthesized separately by reacting diethanolamine with sulfuric acid, followed by methylation using methyl iodide .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2,6-dimethylmorpholino)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound features a morpholine ring substituted with dimethyl groups and a tetrazole moiety linked to a trifluoromethoxyphenyl group. Its molecular formula is , with a molecular weight of approximately 351.34 g/mol. The presence of trifluoromethoxy groups enhances its lipophilicity, potentially improving bioavailability.
Anticancer Activity
Research indicates that compounds similar to (2,6-dimethylmorpholino)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone exhibit significant anticancer properties. For instance, derivatives of tetrazoles have been studied for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
Case Study:
A study published in Medicinal Chemistry highlighted the efficacy of tetrazole derivatives in inhibiting the growth of various cancer cell lines. Compounds with similar structures demonstrated IC50 values in the low micromolar range against human breast cancer cells, indicating strong potential as therapeutic agents .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Research has shown that morpholine derivatives can modulate inflammatory pathways, providing relief in conditions such as arthritis and other inflammatory diseases.
Case Study:
In a clinical trial involving patients with rheumatoid arthritis, a morpholine-based compound showed a reduction in inflammatory markers after four weeks of treatment, suggesting that similar compounds could be developed for therapeutic use .
Agricultural Applications
The trifluoromethoxy group in this compound may enhance its effectiveness as a pesticide or herbicide. Such compounds are known for their ability to penetrate plant tissues effectively and disrupt metabolic processes in pests.
Case Study:
A patent application describes the use of similar compounds as agrochemicals, demonstrating significant efficacy against common agricultural pests while maintaining low toxicity to beneficial insects .
Material Science Applications
The unique chemical structure allows for potential applications in materials science, particularly in the development of polymers and coatings that require specific chemical resistance or thermal stability.
Data Table: Potential Applications Overview
| Application Area | Specific Use Cases | Observations |
|---|---|---|
| Medicinal Chemistry | Anticancer agents, anti-inflammatory drugs | Strong activity against cancer cell lines |
| Agriculture | Pesticides and herbicides | Effective against pests with low toxicity |
| Material Science | Polymers, coatings | Enhanced chemical resistance |
Future Research Directions
Further studies are warranted to explore the full potential of this compound in various applications:
- Drug Development: Investigating its pharmacokinetics and safety profiles through preclinical trials.
- Synthesis Optimization: Developing more efficient synthetic routes to reduce production costs.
- Mechanistic Studies: Understanding the biochemical pathways affected by this compound to identify additional therapeutic targets.
Mechanism of Action
The mechanism of action of (2,6-dimethylmorpholino)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Features:
- Tetrazole ring : Acts as a bioisostere for carboxylic acids, improving metabolic stability.
- 2,6-Dimethylmorpholino group: Modulates steric and electronic effects, influencing receptor binding.
- 4-(Trifluoromethoxy)phenyl : Enhances lipophilicity and resistance to oxidative metabolism.
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs (Table 1) based on structural motifs, pharmacological activity, and physicochemical properties.
Table 1: Comparative Analysis of Tetrazole-Methanone Derivatives
<sup>a</sup>LogP values calculated using ChemAxon software.
Key Findings:
Morpholino Substitution: The 2,6-dimethylmorpholino group in the target compound improves CB1 receptor affinity compared to unsubstituted morpholino analogs (e.g., entry 4) due to reduced conformational flexibility and optimized steric interactions .
Electron-Withdrawing Groups : The trifluoromethoxy group (entry 1) enhances potency over nitro (entry 3) or methoxy (entry 4) substituents, likely due to increased electronegativity and metabolic stability .
Lipophilicity : Higher LogP values correlate with improved CNS penetration but reduced aqueous solubility. The target compound (LogP = 3.2) strikes a balance between these properties.
Mechanistic and Pharmacological Insights
- Receptor Binding: Docking studies suggest the trifluoromethoxy group interacts with hydrophobic pockets in the CB1 receptor, while the morpholino oxygen forms hydrogen bonds with Thr197 .
- Metabolic Stability: The 2,6-dimethylmorpholino group reduces CYP3A4-mediated oxidation compared to piperidine analogs (e.g., entry 2), as shown in human liver microsome assays (t1/2 = 120 vs. 45 min) .
Biological Activity
The compound (2,6-dimethylmorpholino)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone is a synthetic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a morpholine ring substituted with two methyl groups at the 2 and 6 positions, alongside a tetrazole moiety connected to a trifluoromethoxy-substituted phenyl group. The presence of these functional groups is believed to influence its biological activity.
Molecular Formula: CHFNO
Molecular Weight: 328.30 g/mol
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been observed to affect chitin synthesis in insects, indicating potential as an insecticide .
- Antimicrobial Activity : The trifluoromethoxy group is known for enhancing lipophilicity, which may facilitate the penetration of cellular membranes. This property could contribute to its antimicrobial efficacy .
- Anticancer Potential : The structural motifs present in the compound have been linked to anticancer properties in similar compounds. Research into related tetrazole derivatives has shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells .
In Vitro Studies
A series of in vitro assays were conducted to evaluate the biological activity of this compound:
Case Studies
- Chitin Synthesis Inhibition : A study demonstrated that the compound significantly inhibited chitin synthesis at concentrations as low as 12.5 µM, showcasing its potential as an insect growth regulator .
- Anticancer Activity : Another investigation focused on the compound's effect on breast cancer cell lines, where it exhibited cytotoxic effects with an IC50 of 8 µM, suggesting it may serve as a lead compound for further anticancer drug development .
- Antimicrobial Efficacy : The compound was tested against various bacterial strains, showing promising results with an IC50 of 15 µM against Staphylococcus aureus, indicating its potential utility as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
